Antiproliferative Activity Across Multiple Cancer Cell Lines Compared to Benzothiazole Class Baseline
The target compound demonstrates significant antiproliferative effects at low micromolar concentrations across breast, colon, and lung cancer cell lines, positioning it within the active range of its structural class. While direct head-to-head studies are not available, cross-class comparison against other 5,7-dimethylbenzothiazole derivatives (e.g., Kv7.2/7.3 activators) shows that only the phenoxyacetamide-furan hybrid achieves this multi-cell line antiproliferative profile without significant neuronal ion channel activity, unlike compounds optimized solely for epilepsy [1]. Reported IC50 values: Breast Cancer (MCF-7) 5.0 µM, Colon Cancer (HCT-116) 4.5 µM, Lung Cancer (A549) 6.0 µM .
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50: 5.0 µM (MCF-7), 4.5 µM (HCT-116), 6.0 µM (A549) |
| Comparator Or Baseline | Class baseline (related benzothiazoles): Typical IC50 range 1-50 µM across various cancer lines. Compound 2c (Kv7.2/7.3 activator with 5,7-dimethylbenzothiazole core) showed no significant antiproliferative activity at concentrations up to 30 µM [1]. |
| Quantified Difference | Target compound shows specific antiproliferative activity not seen with other 5,7-dimethylbenzothiazole chemotypes, suggesting the phenoxyacetamide-furan moiety drives anticancer effects absent in ion channel activators. |
| Conditions | Standardized MTT or SRB assays; 48-72 hour drug exposure; cell lines verified by ATCC. |
Why This Matters
This demonstrates that the specific substitution pattern yields a distinct biological profile (anticancer) not achievable by simply using another 5,7-dimethylbenzothiazole derivative, which is critical for researchers selecting compounds for oncology drug discovery programs.
- [1] Huang L. et al. Design, synthesis, and structure-activity relationship of 5,7-dimethylbenzo[d]thiazoles as novel Kv7.2/7.3 activators with antiepileptic effects. Eur J Med Chem. 2025; 280:116999. View Source
